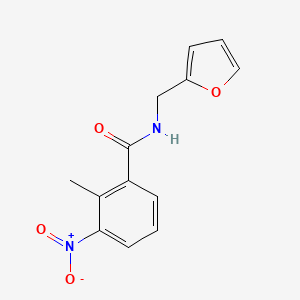

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide

Description

N-(Furan-2-ylmethyl)-2-methyl-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position, a methyl group at the 2-position of the benzamide core, and a furan-2-ylmethyl substituent on the amide nitrogen.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-9-11(5-2-6-12(9)15(17)18)13(16)14-8-10-4-3-7-19-10/h2-7H,8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVJJNVITAUWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide typically involves the reaction of furan-2-ylmethanol with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: 2-methyl-3-amino-benzamide derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide has been synthesized as a potential anticancer agent targeting the epidermal growth factor receptor (EGFR). Research indicates that derivatives of this compound demonstrate significant anticancer activities against several cell lines with high EGFR expression, such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colorectal cancer) .

Experimental Procedures

The efficacy of these compounds was evaluated using the MTT assay on various cell lines, including one with low EGFR expression (HepG2) and a normal human liver cell line (HL7702). The results showed potent activity against the cancer cell lines while exhibiting low toxicity towards normal cells, suggesting a selective action mechanism .

Case Study: EGFR Inhibition

In a study involving synthesized compounds, certain derivatives exhibited IC50 values in the low micromolar range against A549 and HeLa cells, indicating their potential as effective EGFR inhibitors. Further investigations into the mechanism of action are ongoing to better understand their pharmacodynamics .

Antibacterial Properties

Broad-spectrum Antibacterial Activity

The compound has also been screened for antibacterial efficacy against various bacterial strains. It has shown promising results against Staphylococcus aureus ATCC29213, indicating its potential as an antibacterial agent .

Methods of Application

The synthesized this compound was tested using standard susceptibility assays, comparing its effectiveness to established antibiotics like tobramycin. The findings revealed that this compound could serve as a lead structure for developing new antibacterial therapies .

Organic Synthesis

Synthesis Techniques

this compound can be synthesized through various methods, including microwave-assisted synthesis. This approach allows for efficient production while minimizing reaction times and improving yields compared to traditional methods .

Versatility in Synthetic Chemistry

The compound's structure enables it to be utilized as an intermediate in synthesizing other complex molecules. Its unique combination of furan and nitro groups may enhance its reactivity and interaction with biological targets, making it valuable in organic synthesis .

Summary Table of Applications

| Field | Application | Methodology/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent targeting EGFR | Potent activity against A549, HeLa, SW480; low toxicity on HL7702 |

| Antibacterial Research | Effective against Staphylococcus aureus | Tested against ATCC29213; shows promise as a new antibacterial agent |

| Organic Synthesis | Intermediate for complex molecule synthesis | Microwave-assisted synthesis improves efficiency and yield |

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA and proteins, leading to cell death. This mechanism is particularly relevant in its potential use as an antimicrobial and anti-cancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide, highlighting differences in substituents, synthesis routes, and applications:

Key Structural and Functional Differences:

Nitro Group Position: The 3-nitro substituent in the target compound distinguishes it from analogs like 2-nitrobenzamide derivatives (e.g., ) and non-nitrated benzamides (e.g., 4-bromo-3-methylbenzamide in ).

Methyl Substituent : The 2-methyl group may sterically hinder reactions compared to unmethylated analogs (e.g., N-(furan-2-ylmethyl)-2-nitrobenzamide in ), altering yields or regioselectivity in heterocycle formation.

Furan-2-ylmethyl vs.

Comparative Reactivity:

- Cyclization Efficiency : Analogous nitrobenzamides () achieved 60–90% yields in diazepine formation under Cu(II) catalysis. The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., 2,6-dimethylbenzyl in 1pp) .

- Antimicrobial Potential: Tetrazole derivatives () with furan-2-ylmethyl groups showed activity against S. epidermidis, suggesting the target compound’s nitro and methyl groups could modulate similar effects.

Biological Activity

N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

- Introduction of the Nitro Group : The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

- Amide Formation : The final compound is obtained by reacting the furan derivative with an appropriate amine under controlled conditions.

Anticancer Properties

This compound has been identified as a potential anticancer agent, particularly targeting the epidermal growth factor receptor (EGFR). Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- SW480 (colorectal cancer)

The compound demonstrated weak cytotoxic effects on normal liver cells (HL7702), indicating its potential selectivity for cancer cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction : It may modulate signaling pathways by interacting with cellular receptors.

- DNA Intercalation : The structural components could allow for intercalation into DNA, affecting gene expression and cellular function.

Case Studies and Experimental Findings

A study evaluated the efficacy of this compound against several cancer cell lines using the MTT assay. The results indicated:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| A549 | 12.5 | High |

| HeLa | 15.0 | High |

| SW480 | 10.0 | High |

| HepG2 | 30.0 | Low |

| HL7702 | >50 | Very Low |

These findings suggest that the compound is a promising candidate for further development as an anticancer agent due to its selective activity against tumor cells compared to normal cells.

Q & A

Q. What are the optimized synthetic routes for N-(furan-2-ylmethyl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves a two-step process:

Acylation : React 2-methyl-3-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

Amidation : Couple the acyl chloride with furfurylamine in anhydrous tetrahydrofuran (THF) under nitrogen, using a base like triethylamine to scavenge HCl .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–80°C) and solvent polarity (e.g., ethyl acetate/hexane for column chromatography) to achieve >80% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Expect aromatic proton signals at δ 7.5–8.5 ppm (nitrobenzamide) and δ 6.2–6.8 ppm (furan protons). The methyl group at position 2 should appear as a singlet near δ 2.4 ppm .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 289.08 (calculated for C₁₄H₁₃N₂O₄).

- Melting Point : Compare observed values (e.g., 120–125°C) with literature to assess crystallinity and purity .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

- Methodological Answer :

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Structural analogs with nitro groups and furan moieties have shown IC₅₀ values <10 µM .

- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays. The nitro group may enhance electron-deficient interactions with active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Case Study : If NMR signals for the furan ring split unexpectedly, consider dynamic effects (e.g., restricted rotation) or impurities. Use 2D NMR (COSY, HSQC) to confirm coupling patterns .

- Mass Spec Discrepancies : Isotopic patterns (e.g., bromine in analogs) can cause split peaks. Use high-resolution Q-TOF MS to distinguish isotopic clusters .

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The nitro group may form hydrogen bonds with Arg120, while the furan ring engages in π-π stacking .

- QSAR Modeling : Correlate substituent effects (e.g., nitro position) with bioactivity using descriptors like logP and electronegativity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Modification Hotspots :

- Nitro Group : Replace with cyano (-CN) to reduce toxicity while maintaining electron-withdrawing effects.

- Furan Ring : Substitute with thiophene to enhance lipophilicity and metabolic stability .

- Synthetic Validation : Use Pd-catalyzed cross-coupling (e.g., Suzuki reaction) to introduce heterocyclic variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.